4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol
Overview
Description
Scientific Research Applications
Antitumor Activity
4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol derivatives have been explored for their potential in cancer treatment. Research has demonstrated the synthesis of new amino derivatives of pyrido3',2':4,5thieno[3,2-d]pyrimidines, some of which showed pronounced antitumor activity. These activities were influenced by the nature of the amine fragments in the compound structure (Sirakanyan et al., 2019).
Anticonvulsive Properties
Compounds derived from this compound have shown promising results in anticonvulsive applications. Specifically, 7-amino derivatives of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and identified for their anticonvulsant properties (Sirakanyan et al., 2013).
Antimicrobial Activity
Several derivatives of this compound have been investigated for their antimicrobial potential. Research indicates that certain synthesized compounds exhibit significant antibacterial and antifungal activities, with varying effects on different bacterial and fungal strains (Sirakanyan et al., 2020).
Phosphodiesterase Type 4 Inhibitors
This class of compounds has been explored for its role as phosphodiesterase type 4 (PDE4) inhibitors. This is particularly significant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing the potency of these compounds on the enzyme (Taltavull et al., 2011).
Synthesis of New Heterocyclic Systems
The reactivity of this compound derivatives has led to the synthesis of new heterocyclic systems. These include thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, expanding the range of potential applications in various medicinal and chemical contexts (Sirakanyan et al., 2015).
Ser/Thr Kinase Inhibitors
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. These compounds have potential therapeutic applications in cancer treatment due to their ability to inhibit specific kinases (Deau et al., 2013).
properties
IUPAC Name |
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2/c10-7-6-5(12-9(14)13-7)4-2-1-3-11-8(4)15-6/h1-3H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZMWVIBKXLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(NC(=O)N=C23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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